1-Bromo-3,4-dihydro-1H-2-benzopyran
Description
1-Bromo-3,4-dihydro-1H-2-benzopyran is a halogenated derivative of the isochroman (3,4-dihydro-1H-2-benzopyran) core structure. The parent isochroman scaffold is a bicyclic system comprising a benzene ring fused to a partially saturated oxygen-containing heterocycle .
Properties
IUPAC Name |
1-bromo-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHBXVUMVBUXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504492 | |
| Record name | 1-Bromo-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50683-32-4 | |
| Record name | 1-Bromo-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,4-dihydro-1H-2-benzopyran can be synthesized through several methods. One common approach involves the bromination of 3,4-dihydro-2H-1-benzopyran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzopyran derivatives.
Oxidation: Formation of benzopyranones or benzopyranols.
Reduction: Formation of 3,4-dihydro-2H-1-benzopyran.
Scientific Research Applications
1-Bromo-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-dihydro-1H-2-benzopyran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Positional Isomers: 7-Bromo-3,4-dihydro-1H-2-benzopyran
- Structure : Bromine at the 7-position instead of the 1-position (positional isomer).
- Implications :
- Altered electronic distribution: Bromine at the 7-position may deactivate the aromatic ring differently, affecting electrophilic substitution patterns.
- Steric effects: The 1-position bromine in the target compound may hinder access to reactive sites compared to the 7-bromo isomer.
Heteroatom Variation: 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran
- Structure : Replaces the oxygen atom in the heterocycle with sulfur and adds methyl groups at the 4-position.
- Stability: Methyl groups at the 4-position increase steric hindrance, possibly stabilizing the compound against oxidation .
- Applications : Used in natural product research, highlighting the role of halogen and heteroatom modifications in tuning stability for specific applications.
Substituted Derivatives: 8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
- Structure : Bromine at the 8-position with dimethyl groups at the 2-position.
- Properties: Lipophilicity: LogP = 3.77 (highly lipophilic), suggesting improved membrane permeability compared to non-methylated analogs.
- Synthetic Utility : Cataloged as an in-stock building block, indicating relevance in high-throughput synthesis.
Multi-Halogenated Analog: 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
- Structure : Dibrominated at positions 6 and 8, with a ketone group in the heterocycle.
- Reactivity :
- Applications : Explored in chemical synthesis and drug discovery, though safety precautions are critical due to halogen-related hazards.
Data Table: Structural and Functional Comparison
*Estimated based on analogous structures.
†Calculated from molecular formula.
‡Exact mass from .
Research Findings and Implications
- Synthetic Strategies : Brominated benzopyrans are synthesized via halogenation or cross-coupling reactions. For example, PEG/dioxane/water systems improve product separation in bromoarene reactions (e.g., C-O coupling) .
- Bioactivity : Isochromans without bromine exhibit anti-inflammatory and antioxidant properties . Bromination may enhance these effects via increased electrophilicity or modulate target selectivity.
Biological Activity
1-Bromo-3,4-dihydro-1H-2-benzopyran is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a benzopyran core, which is known for its diverse biological activities. The presence of the bromine atom at the 1-position contributes to its reactivity and biological interactions.
1. Antioxidant Activity
Research indicates that compounds within the benzopyran class exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. A study highlighted that derivatives of benzopyran can scavenge free radicals effectively, thus providing protective effects against cellular damage .
2. Neuroprotective Effects
This compound has shown promise in neuroprotection. Compounds similar to this structure have been evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. Inhibiting these enzymes can help increase levels of serotonin and dopamine in the brain, potentially alleviating symptoms of depression and Parkinson’s disease .
3. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Various derivatives have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential role in developing new antibiotics .
4. Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Research has shown that benzopyran derivatives can inhibit pro-inflammatory cytokines, offering therapeutic potential for conditions such as arthritis and other inflammatory diseases .
Case Study 1: Neuroprotective Activity
In a study assessing the neuroprotective effects of various benzopyran derivatives, it was found that certain compounds exhibited IC50 values below 10 µM against MAO B. This suggests strong inhibitory potential, making them candidates for further development as neuroprotective agents .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA, indicating significant antibacterial activity that warrants further investigation for clinical applications .
Research Findings Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
